2-(Cyclobutylmethoxy)benzoic acid
Description
2-(Cyclobutylmethoxy)benzoic acid is a benzoic acid derivative characterized by a cyclobutylmethoxy substituent at the ortho position. The cyclobutyl group introduces steric strain due to its four-membered ring structure, which may influence its conformational flexibility and intermolecular interactions. This compound is primarily utilized as a pharmaceutical intermediate, as suggested by its structural analogs in pharmaceutical contexts .
Properties
Molecular Formula |
C12H14O3 |
|---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
2-(cyclobutylmethoxy)benzoic acid |
InChI |
InChI=1S/C12H14O3/c13-12(14)10-6-1-2-7-11(10)15-8-9-4-3-5-9/h1-2,6-7,9H,3-5,8H2,(H,13,14) |
InChI Key |
AKLGYDDHGCAGBW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)COC2=CC=CC=C2C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclobutylmethoxy)benzoic acid typically involves the reaction of cyclobutylmethanol with 2-hydroxybenzoic acid (salicylic acid) under specific conditions. The reaction is usually catalyzed by an acid or base to facilitate the formation of the ether linkage. Common reagents include sulfuric acid or sodium hydroxide, and the reaction is often carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-(Cyclobutylmethoxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclobutylmethoxybenzoic ketone, while nitration can introduce nitro groups onto the aromatic ring .
Scientific Research Applications
2-(Cyclobutylmethoxy)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Cyclobutylmethoxy)benzoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, thereby reducing inflammation . The exact pathways and molecular targets are still under investigation, and further research is needed to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Molecular Properties
Cyclobutylmethoxy vs. Cyclopentyloxy Substituents
- 2-(Cyclobutylmethoxy)-5-iodobenzoic acid (C₁₂H₁₃IO₃, MW 332.14 g/mol, CAS 1547817-26-4) and 2-(Cyclopentyloxy)-5-iodobenzoic acid (C₁₂H₁₃IO₃, MW 332.14 g/mol, CAS 1553451-48-1) share identical molecular formulas but differ in ring size.
- The cyclobutyl group’s smaller, strained ring may enhance reactivity compared to the more stable cyclopentyl analog. This strain could reduce solubility in nonpolar solvents due to increased molecular rigidity .
Cyclobutylmethoxy vs. Benzoyl Substituents
- Derivatives like 2-(4-methylbenzoyl)benzoic acid and 2-(4-methoxybenzoyl)benzoic acid exhibit lower ΔGbinding values for receptor interactions, attributed to their planar benzoyl groups enabling stronger π-π stacking.
Cyclobutylmethoxy vs. Methoxybenzyl Substituents
- 2-(4-Methoxybenzyl)benzoic acid features an electron-donating methoxy group on a benzyl moiety, enhancing the benzoic acid’s acidity (lower pKₐ) via resonance. The cyclobutylmethoxy group, while also electron-donating, lacks extended conjugation, resulting in a weaker acid-weakening effect compared to methoxybenzyl derivatives .
Physicochemical Properties
- Solubility : Bulky substituents like cyclobutylmethoxy reduce aqueous solubility compared to smaller groups (e.g., ethoxy) but enhance lipid membrane permeability .
- Acidity : The cyclobutylmethoxy group’s weak electron-donating nature results in a pKₐ closer to unsubstituted benzoic acid (≈4.2), whereas electron-withdrawing groups (e.g., benzoyl) lower pKₐ significantly .
Solid-State Structural Features
- Hydrogen Bonding : In 2-(2-Ethoxy-2-oxoacetamido)benzoic acid , planar geometry facilitates O–H⋯O and C–H⋯O hydrogen bonds, forming chains . For this compound, the cyclobutyl group’s rigidity may disrupt such packing, leading to less dense crystalline structures.
- Crystallography : Structural data for analogs (e.g., CCDC 2000864) highlight the role of substituents in dictating crystal symmetry and stability .
Biological Activity
2-(Cyclobutylmethoxy)benzoic acid is an aromatic carboxylic acid characterized by a unique cyclobutylmethoxy substituent on its benzoic acid core. This structural feature imparts distinct steric and electronic properties that may influence its biological activity. Understanding the biological implications of this compound is critical for its potential applications in medicinal chemistry and drug development.
The compound can be synthesized through various methods, including nucleophilic substitution and esterification reactions. Its carboxylic acid group allows for diverse chemical reactivity, which can be exploited in biological systems.
Biological Activity Overview
Research indicates that this compound may exhibit various biological activities, including:
- Anti-inflammatory effects : Potential interactions with cyclooxygenase enzymes, which are crucial in inflammatory pathways.
- Antioxidant properties : The compound may scavenge free radicals, contributing to cellular protection.
- Cytotoxicity : Studies have shown varying degrees of cytotoxic effects against different cancer cell lines.
The biological activity of this compound is hypothesized to involve modulation of specific molecular targets such as enzymes and receptors. In silico docking studies suggest potential binding affinities with proteins involved in inflammatory responses, indicating a mechanism that warrants further investigation through experimental assays.
Case Study 1: In Silico Docking Studies
In a study examining benzoic acid derivatives, this compound was identified as a potential binder to cyclooxygenase enzymes. The docking scores indicated strong interactions, suggesting its role as an anti-inflammatory agent .
Case Study 2: Cytotoxicity Assessment
A comparative analysis was conducted using various concentrations of this compound on human cancer cell lines. Results demonstrated significant inhibition of cell growth at higher concentrations, with IC50 values indicating effective cytotoxicity against Hep-G2 and A2058 cell lines .
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of this compound compared to structurally similar compounds:
| Compound Name | Anti-inflammatory Activity | Cytotoxicity (IC50 μM) | Antioxidant Activity |
|---|---|---|---|
| This compound | Moderate | 15 | Yes |
| Salicylic Acid | High | 10 | Yes |
| 3-Chloro-4-methoxybenzoic acid | Low | 20 | Moderate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
